![molecular formula C32H29N3O8 B15232676 Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine CAS No. 1926163-02-1](/img/structure/B15232676.png)
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine is a synthetic compound used primarily in peptide synthesis. This compound is notable for its protective groups, which are essential in the stepwise construction of peptides. The 9-fluorenylmethoxycarbonyl group is a widely used protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine typically involves multiple steps. The initial step often includes the protection of the amino group of L-lysine with the 9-fluorenylmethoxycarbonyl group. This is followed by the introduction of the 1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl group to the epsilon-amino group of lysine. The reaction conditions usually involve the use of organic solvents such as dimethylformamide and catalysts like diisopropylcarbodiimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the protective groups.
Substitution: The protective groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrogenation catalysts: For reduction reactions.
Acids and bases: For deprotection and substitution reactions.
Organic solvents: Such as dimethylformamide and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while deprotection reactions yield the free amino acid.
Wissenschaftliche Forschungsanwendungen
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides.
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Biological Studies: Used in studies involving protein-protein interactions and enzyme mechanisms.
Material Science: Employed in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine involves its role as a protecting group in peptide synthesis. The 9-fluorenylmethoxycarbonyl group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The protective group can be selectively removed under mild conditions, allowing for the stepwise construction of peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-leucine
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-tryptophan
Uniqueness
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine is unique due to the presence of the 1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in specialized peptide synthesis applications where selective protection and deprotection are required.
Eigenschaften
CAS-Nummer |
1926163-02-1 |
|---|---|
Molekularformel |
C32H29N3O8 |
Molekulargewicht |
583.6 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(1-hydroxy-4-nitro-3-oxoinden-2-yl)ethylideneamino]hexanoic acid |
InChI |
InChI=1S/C32H29N3O8/c1-18(27-29(36)23-13-8-15-26(35(41)42)28(23)30(27)37)33-16-7-6-14-25(31(38)39)34-32(40)43-17-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-5,8-13,15,24-25,36H,6-7,14,16-17H2,1H3,(H,34,40)(H,38,39)/t25-/m0/s1 |
InChI-Schlüssel |
JWAWLLHLNGKAOE-VWLOTQADSA-N |
Isomerische SMILES |
CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O |
Kanonische SMILES |
CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)

![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)
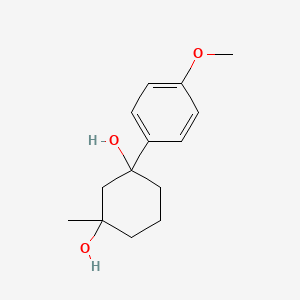
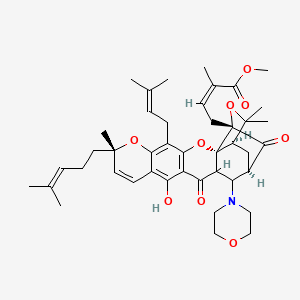
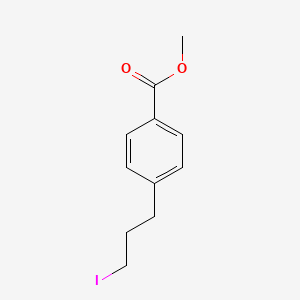

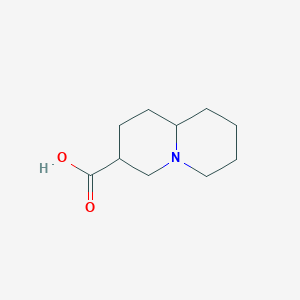
![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)
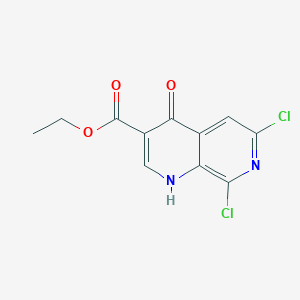
![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)

